molecular formula C6H10N2O2S2 B7595075 N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide

N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide

Cat. No.: B7595075
M. Wt: 206.3 g/mol
InChI Key: WCJVQZZCKUUBAG-UHFFFAOYSA-N
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Description

N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide typically involves the reaction of thiazole derivatives with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(1,3-thiazol-4-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c1-12(9,10)8-3-2-6-4-11-5-7-6/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJVQZZCKUUBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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